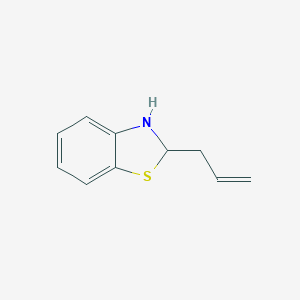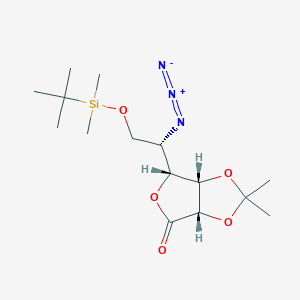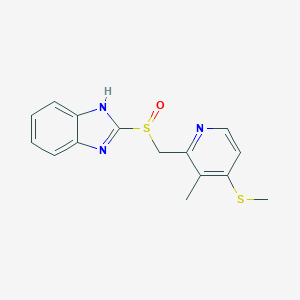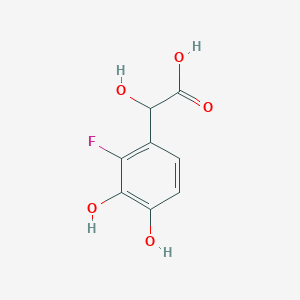
Méthénamine hippurate
Vue d'ensemble
Description
L’hippurate de méthénamine est un composé principalement utilisé comme antiseptique urinaire. Il s’agit du sel d’acide hippurique de la méthénamine, un composé organique hétérocyclique doté d’une structure en cage semblable à l’adamantane. L’hippurate de méthénamine est communément utilisé pour le traitement prophylactique ou suppressif des infections urinaires récurrentes .
Applications De Recherche Scientifique
Methenamine hippurate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other compounds.
Biology: Studied for its antimicrobial properties and its ability to prevent urinary tract infections.
Medicine: Widely used as a urinary antiseptic to prevent recurrent urinary tract infections.
Industry: Utilized in the production of plastics, pharmaceuticals, and rubber additives.
Mécanisme D'action
L’hippurate de méthénamine exerce ses effets en s’hydrolysant en formaldéhyde et en ammoniac dans l’urine acide. Le formaldéhyde agit comme un agent antibactérien non spécifique, tuant efficacement un large éventail de pathogènes des voies urinaires. L’efficacité de l’hippurate de méthénamine dépend du maintien d’un pH urinaire acide pour assurer la libération continue de formaldéhyde .
Composés similaires :
Mandélate de méthénamine : Autre forme de sel de méthénamine, utilisée de manière similaire pour les infections urinaires.
Hexaméthylènetétramine : Le composé de base à partir duquel est dérivé l’hippurate de méthénamine.
Unicité : L’hippurate de méthénamine est unique en raison de son utilisation spécifique dans la prévention des infections urinaires par la libération contrôlée de formaldéhyde dans l’urine acide. Contrairement à d’autres antibiotiques, il ne contribue pas à la résistance aux antibiotiques, ce qui en fait une alternative précieuse pour la prophylaxie à long terme .
Safety and Hazards
Methenamine hippurate may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . It may also cause an allergic reaction: hives; difficult breathing; swelling of your face, lips, tongue, or throat . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Orientations Futures
Methenamine hippurate is used to prevent or control returning urinary tract infections . Dosage is based on the brand of methenamine you are prescribed, your medical condition, and your response to treatment . For children, dosage is also based on age and weight . Methenamine works better if your urine is more acidic . Your doctor may test the acidity of your urine (urine pH). If necessary, your doctor may recommend ways to increase urine acidity .
Analyse Biochimique
Biochemical Properties
Methenamine hippurate plays a significant role in biochemical reactions, particularly in the urinary tract. Upon ingestion, methenamine hippurate is hydrolyzed in acidic urine to produce formaldehyde, a potent antibacterial agent . The formaldehyde formed interacts with bacterial proteins and nucleic acids, leading to the denaturation of these biomolecules and ultimately bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for the hydrolysis of methenamine .
Cellular Effects
Methenamine hippurate exerts its effects on various types of cells, particularly those in the urinary tract. The formaldehyde produced from methenamine hippurate hydrolysis disrupts bacterial cell walls and proteins, leading to bacterial cell death . This compound also influences cellular processes by increasing the acidity of the urine, which can inhibit the growth of certain bacteria . Additionally, methenamine hippurate has been shown to enhance the barrier function of the urothelium, reducing urothelial permeability and increasing urinary immunoglobulin A levels .
Molecular Mechanism
The molecular mechanism of methenamine hippurate involves its hydrolysis in acidic urine to produce formaldehyde and ammonia . Formaldehyde acts as a nonspecific bactericidal agent by denaturing bacterial proteins and nucleic acids . The hippuric acid component aids in maintaining the acidic environment necessary for this hydrolysis . This dual action ensures that methenamine hippurate effectively prevents the recurrence of urinary tract infections by creating an inhospitable environment for bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methenamine hippurate have been observed to change over time. The compound is stable under normal storage conditions but begins to hydrolyze upon exposure to acidic environments . Long-term studies have shown that continuous administration of methenamine hippurate maintains antibacterial activity in the urine, preventing recurrent urinary tract infections . High doses over extended periods can cause bladder irritation and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of methenamine hippurate vary with different dosages. At therapeutic doses, methenamine hippurate effectively prevents urinary tract infections without significant adverse effects . At higher doses, it can cause bladder irritation, painful and frequent urination, and other toxic effects . Studies have shown that doses up to 600 mg/kg in a single administration are well-tolerated in dogs and rats without toxic effects .
Metabolic Pathways
Methenamine hippurate is involved in metabolic pathways that include its hydrolysis to formaldehyde and ammonia in acidic urine . The formaldehyde produced exerts its antibacterial effects by denaturing bacterial proteins and nucleic acids . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis . Additionally, hippurate, a hepatic phase 2 conjugation product of microbial benzoate, has been shown to play a role in metabolic health .
Transport and Distribution
Methenamine hippurate is readily absorbed from the gastrointestinal tract and distributed throughout the body . It is excreted primarily by the kidneys, where it is hydrolyzed to formaldehyde and ammonia in the acidic environment of the urine . This ensures that the antibacterial activity of methenamine hippurate is localized to the urinary tract, minimizing systemic effects .
Subcellular Localization
The subcellular localization of methenamine hippurate is primarily within the urinary tract, where it exerts its antibacterial effects . The formaldehyde produced from its hydrolysis interacts with bacterial cell walls and proteins, leading to bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis, ensuring that the antibacterial activity of methenamine hippurate is localized to the urinary tract .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’hippurate de méthénamine est synthétisé par réaction de la méthénamine avec l’acide hippurique. La réaction implique généralement la dissolution de la méthénamine dans l’eau, puis l’ajout d’acide hippurique à la solution. Le mélange est ensuite chauffé pour favoriser la formation d’hippurate de méthénamine .
Méthodes de production industrielle : Dans les milieux industriels, l’hippurate de méthénamine est produit en combinant du formaldéhyde et de l’ammoniac pour former de la méthénamine, qui est ensuite mise en réaction avec de l’acide hippurique. La réaction est effectuée dans un environnement contrôlé pour garantir la pureté et le rendement du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’hippurate de méthénamine subit une hydrolyse en milieu acide, se transformant en formaldéhyde et en ammoniac. Cette réaction est essentielle à son activité antimicrobienne .
Réactifs et conditions courantes :
Oxydation et réduction : L’hippurate de méthénamine ne subit généralement pas de réactions d’oxydation ou de réduction dans des conditions physiologiques normales.
Principaux produits formés :
Formaldéhyde : Le principal produit formé lors de l’hydrolyse de l’hippurate de méthénamine.
Ammoniac : Un autre produit formé lors du processus d’hydrolyse.
4. Applications de la recherche scientifique
L’hippurate de méthénamine présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la production d’autres composés.
Biologie : Étudié pour ses propriétés antimicrobiennes et sa capacité à prévenir les infections urinaires.
Médecine : Largement utilisé comme antiseptique urinaire pour prévenir les infections urinaires récurrentes.
Industrie : Utilisé dans la production de plastiques, de produits pharmaceutiques et d’additifs pour le caoutchouc.
Propriétés
IUPAC Name |
2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAIXOJGRFKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972603 | |
| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-73-8 | |
| Record name | Methenamine hippurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenamine hippurate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENAMINE HIPPURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methenamine hippurate work against urinary tract infections (UTIs)?
A1: Methenamine hippurate itself is not directly antibacterial. It acts as a prodrug, breaking down in acidic urine (pH ≤ 5.5) to release formaldehyde. [, , ] Formaldehyde is the active agent, exhibiting broad-spectrum antimicrobial activity against common UTI pathogens. [, , ]
Q2: How does formaldehyde exert its antibacterial effect?
A2: Formaldehyde acts as a non-specific crosslinking agent. [, ] It reacts with amino and sulfhydryl groups on bacterial proteins and nucleic acids, disrupting their structure and function, ultimately leading to bacterial cell death. [, ]
Q3: What is the chemical structure of methenamine hippurate?
A3: Methenamine hippurate is a salt formed between methenamine (hexamethylenetetramine) and hippuric acid. [, ]
Q4: Is there a difference in formaldehyde release between methenamine hippurate and methenamine mandelate?
A4: Yes, studies in patients with spinal cord injuries found that methenamine mandelate produces significantly higher urine formaldehyde concentrations compared to methenamine hippurate, particularly in those using intermittent catheterization. []
Q5: Does acidifying urine enhance the effectiveness of methenamine hippurate?
A5: While formaldehyde release from methenamine hippurate is enhanced in acidic urine, clinical studies have not consistently demonstrated a benefit from additional urinary acidification. [, ]
Q6: In which patient populations might methenamine hippurate be less effective for preventing UTIs?
A6: Research suggests that methenamine hippurate may be less effective in:
- Patients with indwelling catheters: Studies report variable outcomes, with some suggesting limited effectiveness in preventing bacteriuria or symptomatic UTIs. [, ]
- Patients requiring intermittent catheterization: Formaldehyde concentrations may be lower compared to those without catheters. []
- Patients with renal tract abnormalities: Meta-analyses of clinical trials suggest a possible reduced efficacy in preventing UTIs in this population. [, ]
Q7: What is the role of methenamine hippurate in antibiotic stewardship?
A7: Methenamine hippurate is considered a potential alternative to prophylactic antibiotics for recurrent UTIs in women, particularly in light of increasing antibiotic resistance. [, , ] A large randomized controlled trial (ALTAR) demonstrated that methenamine hippurate was non-inferior to daily low-dose antibiotics in preventing recurrent UTIs. [, , ]
Q8: What are the reported adverse effects of methenamine hippurate?
A9: Methenamine hippurate is generally well-tolerated. [, , ] Reported adverse effects are typically mild and infrequent, including:
- Gastrointestinal upset (nausea, vomiting, dyspepsia) [, , ]
- Skin reactions (rash) []
- Rare reports of uveitis []
Q9: What analytical methods are used to quantify methenamine hippurate and its metabolites?
A9: Analytical techniques for methenamine hippurate and its metabolites include:
- High-performance liquid chromatography (HPLC): This method is used to quantify methenamine hippurate and related substances in pharmaceutical formulations. []
- Spectrophotometry: This method can be used to quantify hippuric acid, a metabolite of methenamine hippurate. []
Q10: What are some future research directions for methenamine hippurate?
A10: Future research should focus on:
- Exploring combination therapy: Studies investigating the efficacy and safety of methenamine hippurate in combination with other non-antibiotic agents are warranted. [, ]
- Understanding its impact on the bladder microbiome: Research into how methenamine hippurate affects the bladder microbiome and its potential role in preventing rUTI is crucial. []
- Identifying biomarkers to predict efficacy: Research is needed to identify biomarkers that can predict which patients will respond best to methenamine hippurate therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)









